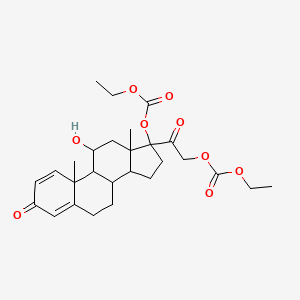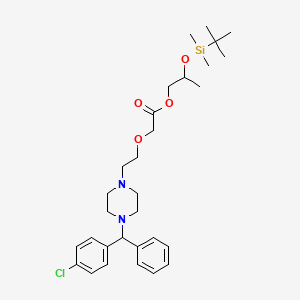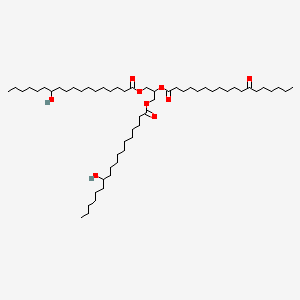
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol is a complex lipid molecule derived from stearic acid derivatives. This compound is characterized by the presence of hydroxyl and oxo functional groups attached to the stearoyl chains, which are esterified to a glycerol backbone. The unique structure of this compound makes it an interesting subject for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and 12-oxostearic acid. The process begins with the preparation of 12-hydroxystearic acid from castor oil through hydrogenation and subsequent saponification . The 12-oxostearic acid can be synthesized by the oxidation of 12-hydroxystearic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
The esterification reaction is carried out under acidic or basic conditions, often using catalysts like sulfuric acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of ester bonds between the glycerol and the fatty acids .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation and saponification processes to obtain the necessary fatty acids. The esterification is then performed in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to release the fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products
Oxidation: Formation of 12-oxostearic acid and other oxidized derivatives.
Reduction: Formation of 12-hydroxystearic acid and other reduced derivatives.
Substitution: Release of free fatty acids and glycerol.
Wissenschaftliche Forschungsanwendungen
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol involves its interaction with cell membranes and enzymes. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions, affecting the fluidity and permeability of cell membranes. Additionally, the compound can be metabolized by lipases and other enzymes, leading to the release of bioactive fatty acids that can modulate various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Hydroxystearic acid: A precursor to Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol, used in similar applications.
12-Oxostearic acid: Another precursor, also used in the synthesis of complex lipids.
Glycerol monoesters: Simpler analogs with one fatty acid chain, used in food and cosmetic industries.
Uniqueness
This compound is unique due to its combination of hydroxyl and oxo functional groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C57H108O9 |
|---|---|
Molekulargewicht |
937.5 g/mol |
IUPAC-Name |
[3-(12-hydroxyoctadecanoyloxy)-2-(12-oxooctadecanoyloxy)propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C57H108O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-52,54,58-59H,4-50H2,1-3H3 |
InChI-Schlüssel |
MHJMJISSZWUNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(=O)CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


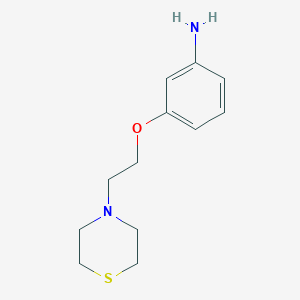
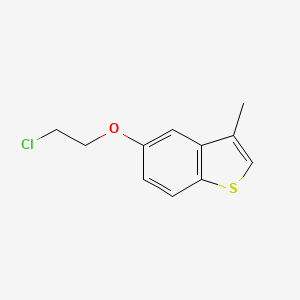
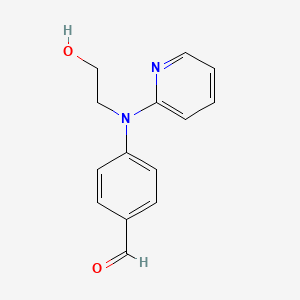
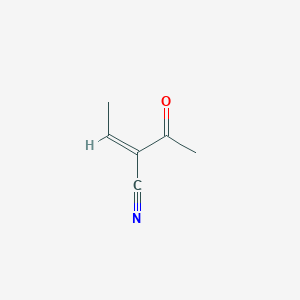
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

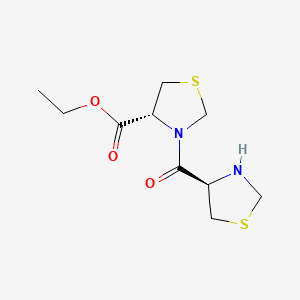
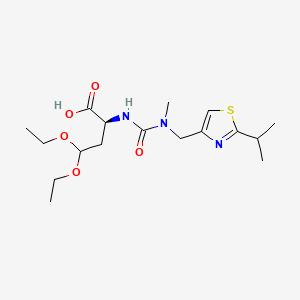
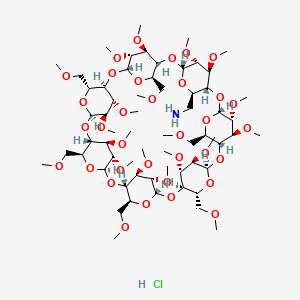
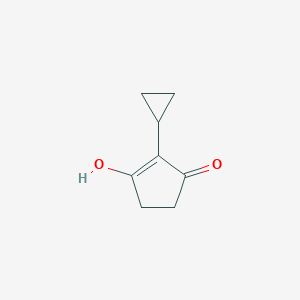
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
